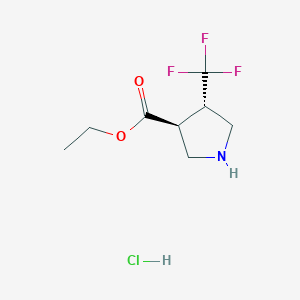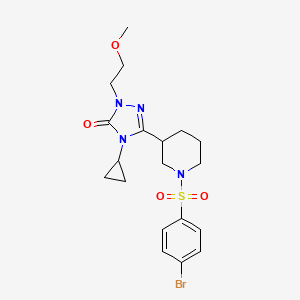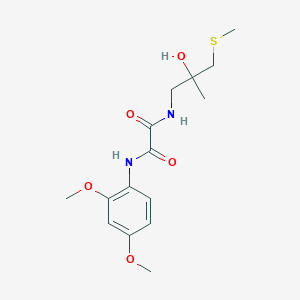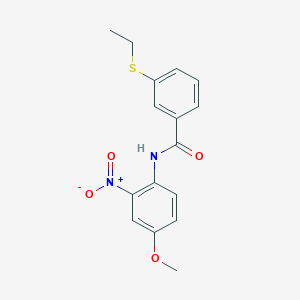
3-ethylsulfanyl-N-(4-methoxy-2-nitrophenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of complex organic compounds often involves multiple steps and the use of various reagents and catalysts. In the case of 3-ethylsulfanyl-N-(4-methoxy-2-nitrophenyl)benzamide, while there is no direct synthesis provided for this exact compound in the provided papers, we can infer from related research that similar compounds are synthesized through multi-step processes that may involve the acylation of heterocyclic amines, as well as rearrangement reactions under specific conditions such as microwave-assisted synthesis . For instance, the synthesis of 3-ethylamino-2-(4-nitro-benzoyl)-but-2-enoic acid phenylamide involves the use of linear-polarized IR-spectroscopy for structural characterization and quantum chemical calculations to support the experimental data . Similarly, the synthesis of 2-fluoro-N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)benzamide is achieved through a microwave-assisted Fries rearrangement, which is a catalyst- and solvent-free process .
Molecular Structure Analysis
The molecular structure of organic compounds is crucial for understanding their chemical behavior and interactions. The structure of 3-ethylamino-2-(4-nitro-benzoyl)-but-2-enoic acid phenylamide is characterized by intramolecular hydrogen bonds and a transoide configuration of amide fragments, with phenyl fragments oriented perpendicularly . This detailed structural information is obtained through spectroscopic methods and supported by theoretical calculations. For compounds like 2-fluoro-N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)benzamide, crystallographic analysis reveals the intermolecular interactions and energy frameworks that are influenced by different molecular conformations .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis and transformation of these compounds are complex and often require specific conditions to proceed. For example, the Fries rearrangement used in the synthesis of 2-fluoro-N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)benzamide is a regioselective process that involves the formation of an intimate ion pair as a key step . Theoretical studies, such as density functional theory (DFT) calculations, are employed to understand the mechanisms of these reactions and to predict the outcomes.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure and the nature of its chemical bonds. The intramolecular hydrogen bonds in 3-ethylamino-2-(4-nitro-benzoyl)-but-2-enoic acid phenylamide, for instance, influence its stability and reactivity . The orientation of phenyl fragments and the configuration of amide groups also play a role in the compound's physical properties, such as solubility and melting point. Theoretical calculations can provide insights into these properties, even if they are not directly measured experimentally.
Scientific Research Applications
Corrosion Inhibition
One notable application of benzamide derivatives similar to 3-ethylsulfanyl-N-(4-methoxy-2-nitrophenyl)benzamide is in corrosion inhibition. N-Phenyl-benzamide derivatives, particularly those with methoxy substituents, have demonstrated significant inhibition efficiencies for mild steel acidic corrosion. Experimental and computational studies have shown that these compounds strongly adsorb at metal/electrolyte interfaces, reducing corrosive dissolution. Their adsorption behavior aligns with the Langmuir adsorption isotherm, and they are primarily recognized as interface corrosion inhibitors and cathodic type corrosion inhibitors. Advanced surface investigation methods like AFM and SEM analyses have confirmed their protective role on metal surfaces, significantly enhancing the energy barrier against corrosive processes (Mishra et al., 2018).
Anticancer Potential
A series of N-[2-(4-methoxyanilino)-5-(3,4,5-trimethoxyphenyl)pyridin-3-yl]benzamides have been synthesized and evaluated for their anticancer activity. These compounds were tested against various human cancer cell lines, with certain structures demonstrating moderate to good activity. Notably, compounds that included methoxy and nitro groups in the benzamide moiety were among the most potent (Mohan et al., 2021).
Antiplatelet Activity
The synthesis and biological evaluation of a series of 4-methoxy-3-arylamido-N-(substitutedphenyl)benzamides have revealed their potential as antiplatelet agents. These compounds were designed according to the splicing principle of structural design in medicinal chemistry and showed varying levels of antiplatelet aggregation activity. Some compounds, in particular, displayed strong activities without evident cell toxicity, highlighting their potential as safer and more effective antiplatelet agents (Liu et al., 2019).
Synthesis of Pharmaceutical Compounds
Compounds similar to 3-ethylsulfanyl-N-(4-methoxy-2-nitrophenyl)benzamide have been used as intermediate products in the synthesis of cardiotonic drugs like Sulmazole and Isomazole. Efficient synthesis routes have been developed for these intermediates, showcasing their importance in the pharmaceutical manufacturing process (Lomov, 2019).
properties
IUPAC Name |
3-ethylsulfanyl-N-(4-methoxy-2-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4S/c1-3-23-13-6-4-5-11(9-13)16(19)17-14-8-7-12(22-2)10-15(14)18(20)21/h4-10H,3H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOXPSAZTNAMJEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC(=C1)C(=O)NC2=C(C=C(C=C2)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-ethylsulfanyl-N-(4-methoxy-2-nitrophenyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

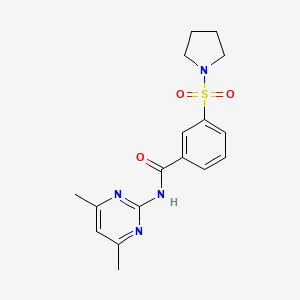

![Ethyl 4-[4-[(5-ethoxycarbonyl-4-methylthiophen-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2525755.png)
![Tert-butyl 3-[4-(chloromethyl)-1,3-oxazol-5-yl]azetidine-1-carboxylate](/img/structure/B2525756.png)
![[(1R,2S,6R,7S)-3,5-dioxo-4,10-dioxatricyclo[5.2.1.0^{2,6}]decan-1-yl]methyl benzoate](/img/structure/B2525757.png)
![2-[(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]-N-benzylacetamide](/img/structure/B2525762.png)

![3-[[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2525764.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2525765.png)
![8-[(3,5-Dimethylpiperidin-1-yl)methyl]-7-hexyl-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)
